PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Phosphoinositide Kinase Stereochemistry Substrate Specificity

Natural PtdIns extracts are heterogeneous acyl-chain mixtures that confound quantitative lipid kinase and lipid-protein interaction studies. PtdIns-(1,2-dipalmitoyl) (ammonium salt) eliminates this variability as a chemically defined, homogeneous PI(16:0/16:0) substrate. • Defined saturated C16:0/C16:0 acyl chains enable reproducible kinase kinetics and eliminate confounding biophysical variables introduced by unsaturated analogs. • D- and L-stereoisomer pair provides built-in negative controls for PtdIns 3-kinase and 4-kinase active-site mapping. • MaxSpec® quantitative-grade formulation available for absolute MS lipidomics quantification as a batch-certified internal standard. Supplied as lyophilized powder, ≥98% purity; store at -20°C.

Molecular Formula C41H82NO13P
Molecular Weight 828.1 g/mol
CAS No. 34290-57-8
Cat. No. B568751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtdIns-(1,2-dipalmitoyl) (ammonium salt)
CAS34290-57-8
SynonymsDPPI; Phosphatidylinositol C-16
Molecular FormulaC41H82NO13P
Molecular Weight828.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
InChIInChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1
InChIKeyMRDHBHKPDFRCJQ-HUKLJVEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PtdIns-(1,2-dipalmitoyl) (Ammonium Salt) Product Overview


PtdIns-(1,2-dipalmitoyl) (ammonium salt) (CAS 34290-57-8), commonly abbreviated as DPPI or PI(16:0/16:0), is a fully synthetic analog of the naturally occurring membrane phospholipid phosphatidylinositol (PtdIns) [1]. Its structure is defined by two identical, fully saturated C16:0 palmitoyl fatty acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone and an unphosphorylated myo-inositol head group, formulated as the ammonium salt . This compound serves as a chemically defined and homogeneous substrate for studying phosphoinositide kinases and lipid-protein interactions, offering precise control over the lipid's hydrophobic domain that is not possible with natural heterogeneous PtdIns isolates .

Kinase Substrate Defined stereochemistry and acyl chains for phosphoinositide kinase assays
Lipidomics Standard MaxSpec® grade with batch-certified concentration for quantitative MS
Synthesis Precursor Uniform C16:0 chains enable defined PIP synthesis and biophysics

PtdIns-(1,2-dipalmitoyl): Substitution Risks


Substituting PtdIns-(1,2-dipalmitoyl) with another commercial phosphatidylinositol lipid, such as those containing unsaturated fatty acids or undefined natural mixtures, is scientifically invalid for quantitative, reproducible experiments. Lipid kinases, transfer proteins, and membrane domains exhibit strong acyl chain selectivity [1]. Using a dioleoyl (C18:1) PtdIns analog, for example, introduces a significant biophysical change due to the cis-double bond, which alters lipid packing, membrane fluidity, and protein recognition, thereby confounding kinetic and binding data [2]. Furthermore, natural PtdIns extracts are heterogeneous mixtures of acyl chain lengths and saturations, making it impossible to define the exact molecular species acting as a substrate or ligand. The defined C16:0/C16:0 composition of PtdIns-(1,2-dipalmitoyl) is therefore not a matter of convenience but a strict requirement for experimental consistency and for comparing data across studies, as demonstrated by the differential substrate activities detailed below [3].

Acyl chain mismatch
Unsaturated analogs alter membrane packing, fluidity, and protein recognition.
Mixture heterogeneity
Natural PtdIns extracts are undefined mixtures; molecular species cannot be controlled.
Stereochemical mismatch
L-stereoisomer fails as substrate for key kinases, invalidating activity assays.

PtdIns-(1,2-dipalmitoyl) Differentiation Evidence


Stereochemical Requirement of PtdIns 4-Kinase

A direct head-to-head comparison of the four synthetic stereoisomers of dipalmitoyl PtdIns reveals that human placental PtdIns 4-kinase (Type 3) exhibits an absolute stereochemical requirement for the natural D-enantiomer. The enzyme was unable to phosphorylate L-PtdIns, demonstrating that the proper linkage of the inositol ring to the glyceryl backbone is essential for substrate recognition [1].

Stereochemical specificity
Head-to-head
D-PtdIns: Phosphorylated
L-PtdIns: No activity
Absolute D-stereoisomer requirement confirmed
Human placental PtdIns 4-kinase assay
Phosphoinositide Kinase Stereochemistry Substrate Specificity

PI3K Stereoisomer-Dependent Phosphorylation

While phosphoinositide 3-kinase can phosphorylate both D- and L-stereoisomers of dipalmitoyl PtdIns, the site of phosphorylation differs fundamentally. The enzyme phosphorylates the D-3 position of D-PtdIns exclusively, whereas it phosphorylates two distinct sites, the D-6 and D-5 positions, on L-PtdIns [1].

PI3K phosphorylation pattern
Head-to-head
D-PtdIns: D-3 position only
L-PtdIns: D-6 and D-5 positions
Unnatural product mixture with incorrect enantiomer
In vitro PI3K assay
Phosphoinositide Kinase Stereochemistry Substrate Specificity

Equivalent PIKfyve Activity with Dioleoyl Analogue

In a study comparing metabolically stabilized (ms) PtdIns(3)P analogues, the dipalmitoyl (C16:0/C16:0) chain version was found to be a substrate for the 5-kinase enzyme PIKfyve, and its activity was directly comparable to that of the dioleoyl (C18:1/C18:1) analogue. Both chain types supported the production of phosphorylated ms-PI(3,5)P2 products, as detected by radio-TLC [1].

PIKfyve chain tolerance
Head-to-head
Dipalmitoyl and dioleoyl: Comparable PI(3,5)P2 formation
Saturated chain supports kinase activity equivalently
Radio-TLC detection
Phosphoinositide Kinase Acyl Chain Selectivity PIKfyve

MaxSpec® Quantitative Standard for MS Lipidomics

A specialized formulation, the PtdIns-(1,2-dipalmitoyl) MaxSpec® Standard, provides a critical level of quantitative rigor for lipidomics workflows. Unlike generic research-grade lipids, this standard is guaranteed to meet stringent specifications for identity, purity (≥98%), stability, and, most importantly, precise concentration [1]. It is intended for use as an internal standard for the quantification of PtdIns-(1,2-dipalmitoyl) by GC- or LC-MS, with ongoing stability testing performed to ensure concentration accuracy throughout the product's shelf life [2].

Quantitative MS standard
Specification review
MaxSpec: Concentration accuracy with stability monitoring
Generic: Purity statement only
Traceable concentration for lipidomics calibration
Supplier specification, verify per batch
Lipidomics Mass Spectrometry Quantification

PIP5K Isoform Acyl Chain Selectivity

While PtdIns-(1,2-dipalmitoyl) itself is not the direct substrate in this comparison, its immediate phosphorylated derivative, dipalmitoyl-PtdIns4P, exhibits starkly different activity with PIP5K isoforms compared to other acyl chain species. Fully saturated dipalmitoyl-PtdIns4P was found to be a poor substrate for all three PIP5K isoforms, whereas the 1-stearoyl-2-arachidonoyl (18:0/20:4) and 1-stearoyl-2-oleoyl (18:0/18:1) forms were good substrates with significantly higher Vmax values [1].

PIP5K acyl chain selectivity
Class-level
Dipalmitoyl-PtdIns4P: Poor substrate (low Vmax)
Unsaturated species: Good substrates
Chain saturation influences downstream kinase kinetics
Class-level evidence, exact fold-change not reported
Phosphoinositide Kinase Acyl Chain Selectivity PIP5K

PtdIns-(1,2-dipalmitoyl) Applications


Defined Substrate for Kinase Stereospecificity

PtdIns-(1,2-dipalmitoyl) is an essential tool for precisely mapping the active site geometry and stereochemical requirements of phosphoinositide kinases. The established differential activity of D- and L-stereoisomers with both PtdIns 3-kinase and 4-kinase provides a built-in negative control, enabling researchers to confirm that any observed phosphorylation is occurring at the physiologically relevant site [1].

Internal Standard for Lipidomics Quantification

The MaxSpec® Standard formulation of PtdIns-(1,2-dipalmitoyl) is specifically manufactured and batch-certified for use as a quantitative internal standard in mass spectrometry-based lipidomics. Its guaranteed concentration accuracy and ongoing stability testing make it the appropriate choice for generating reliable, absolute quantitative data on PI(16:0/16:0) levels in biological samples, in contrast to generic lipid stocks [1].

Precursor for Defined PIP Synthesis

Due to its high chemical purity and defined acyl chain composition, PtdIns-(1,2-dipalmitoyl) serves as an ideal starting material for the enzymatic or chemical synthesis of a family of uniformly acylated phosphoinositide research tools. This includes its conversion to PtdIns(3)P, PtdIns(4)P, and PtdIns(3,5)P2, enabling studies of downstream signaling proteins and lipid-binding domains on a substrate with a single, known biophysical character [1][2].

Acyl Chain Saturation in Lipid-Protein Interactions

This compound is uniquely suited for biophysical studies that aim to isolate the effect of acyl chain saturation on membrane behavior and protein recruitment. Its performance as an equivalent substrate to the dioleoyl analogue for PIKfyve, despite the major biophysical differences between saturated and unsaturated chains, provides a valuable model for dissecting how lipid packing versus specific headgroup interactions governs protein function at the membrane interface [1].

Application
Selection Property
Validation Focus
Kinase stereospecificity mapping
Correct D-stereoisomer, defined substrate
Enantiomer-specific phosphorylation assay
Lipidomics quantification
MaxSpec batch-certified concentration
MS calibration and concentration accuracy
Defined PIP synthesis
High chemical purity, uniform C16:0 chains
Downstream product identity and yield
Chain saturation biophysics
Saturated C16:0 model lipid
Saturation impact on kinase kinetics

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